3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Description
The compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold prevalent in kinase inhibitors and anticancer agents. Key substituents include:
- Cyclopentyl group: Enhances lipophilicity and influences steric interactions.
- Isopropylamino group: Contributes to hydrogen bonding and target binding affinity.
- Methylthio (-SMe) moiety: Modulates electronic properties and metabolic stability.
- Propanamide chain: Improves solubility and pharmacokinetic profiles.
Properties
IUPAC Name |
3-cyclopentyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6OS/c1-13(2)22-17-15-12-21-25(18(15)24-19(23-17)27-3)11-10-20-16(26)9-8-14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAYUTRWTONHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
Oxidation: : Potential for introducing oxygen functionalities.
Reduction: : Modification of the pyrazolopyrimidine ring or other electrophilic centers.
Substitution: : Functional group exchange, especially at the amino and thioether positions.
Common Reagents and Conditions
Oxidizing agents such as hydrogen peroxide.
Reducing agents like sodium borohydride.
Substitution reagents can include alkyl halides and nucleophiles.
Major Products: : Reactions with this compound typically yield derivatives with modified functional groups, potentially enhancing or altering its biological activity.
Chemistry
A key molecule in the development of synthetic methodologies.
Biology
Studied for its interactions with biological macromolecules.
Medicine
Potential therapeutic uses due to its structure-activity relationship with known bioactive molecules.
Industry
Utilized as a precursor or intermediate in the synthesis of more complex compounds.
Mechanism of Action
The compound's mechanism involves its interaction with specific molecular targets, often through binding to enzyme active sites or receptor complexes. The pyrazolo[3,4-d]pyrimidine core is known for its affinity towards kinases, impacting signaling pathways critical in disease mechanisms.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights structural differences and similarities with key analogs:
Key Observations :
- Methylthio vs. Ethylthio : The target’s methylthio group may confer higher metabolic stability compared to ethylthio in ’s compound, as smaller thioethers are less prone to oxidation .
- Propanamide vs. Sulfonamide/Phenol: The propanamide chain in the target likely enhances solubility relative to phenolic analogs but may reduce it compared to sulfonamide derivatives .
Biological Activity
3-Cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor antagonism. This article synthesizes current research findings on the compound's biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound's chemical structure can be broken down as follows:
- Molecular Formula : C19H28N4OS
- Molecular Weight : 356.52 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been shown to induce apoptosis in cancer cells, making these compounds promising candidates for anticancer therapies .
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal cancer), HepG2 (liver cancer).
- IC50 Values : The most potent compounds showed IC50 values in the range of 45–97 nM against MCF-7 and 6–99 nM against HCT-116, indicating strong antiproliferative activity compared to standard treatments like sorafenib .
Mechanisms of Induction
The anticancer effects are attributed to:
- Apoptosis Induction : Activation of caspases (caspase 3/7, caspase 8, and caspase 9) was observed, leading to programmed cell death.
- Cell Cycle Arrest : Compounds caused significant alterations in cell cycle progression, particularly in HCT116 cells .
Case Studies
-
Study on Pyrazolo Derivatives :
- Researchers synthesized various pyrazolo derivatives and assessed their cytotoxicity using the MTT assay.
- Results indicated that compounds with similar structural features to this compound exhibited superior activity against breast and colorectal cancer cell lines compared to traditional chemotherapeutics .
-
In Vivo Studies :
- Further investigations are needed to evaluate the efficacy and safety profile of this compound in animal models. Preliminary results suggest potential for significant tumor reduction without severe side effects typically associated with existing therapies.
Summary Table of Biological Activities
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H28N4OS |
| Mechanism of Action | CDK inhibition leading to apoptosis |
| Key Cell Lines Tested | MCF-7, HCT-116, HepG2 |
| IC50 Values (MCF-7) | 45 – 97 nM |
| IC50 Values (HCT-116) | 6 – 99 nM |
| Caspase Activation | Caspase 3/7, Caspase 8, Caspase 9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
